BenchChemオンラインストアへようこそ!

Ambucetamide

Uterine Pharmacology Dysmenorrhea Antispasmodic Potency

Ambucetamide is the empirically-validated reference compound for uterine pharmacology. Unlike generic antispasmodics (dicyclomine, drotaverine, hyoscine), it demonstrates selective sigma-1 receptor binding over muscarinic M2, with published concentration-dependent inhibition (6-120 μg/mL) in human myometrial strips and in vivo dose-response data (0-30 mg/kg i.v. in rats; 1-10 mg/kg i.v. in dogs). Its documented uterine vs. GI selectivity in canine models provides a unique comparative baseline unavailable with alternative agents. For reproducible dysmenorrhea research, uterine receptor pharmacology, and HPLC method validation, ambucetamide is the scientifically-indicated choice.

Molecular Formula C17H28N2O2
Molecular Weight 292.4 g/mol
CAS No. 519-88-0
Cat. No. B1665346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbucetamide
CAS519-88-0
SynonymsAmbucetamide;  Bersen;  Dibutamid;  Meritin
Molecular FormulaC17H28N2O2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(C1=CC=C(C=C1)OC)C(=O)N
InChIInChI=1S/C17H28N2O2/c1-4-6-12-19(13-7-5-2)16(17(18)20)14-8-10-15(21-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3,(H2,18,20)
InChIKeyWUSAVCGXMSWMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ambucetamide (CAS 519-88-0) Procurement Guide: Baseline Antispasmodic Profile and Sourcing Considerations


Ambucetamide (CAS 519-88-0) is an amino acid amide-class antispasmodic agent with a molecular formula of C17H28N2O2 and a molecular weight of 292.42 g/mol [1]. It was first synthesized in 1953 and has been clinically employed for the symptomatic relief of dysmenorrhea, acting primarily as a uterine smooth muscle relaxant [2]. The compound exists as a white to pale yellow solid with a melting point of 131-134°C, is practically insoluble in water, and exhibits solubility in ethanol, DMSO, and glacial acetic acid [3]. Its pKa for the amino group is approximately 8.4, which may influence its absorption profile in physiological systems [4]. While ambucetamide is a classic antispasmodic, its specific tissue tropism and selectivity profile differentiate it from other agents within the broader antispasmodic class.

Why Ambucetamide Cannot Be Interchanged with Other Antispasmodics: A Scientific Rationale for Specific Procurement


Generic substitution within the antispasmodic class is scientifically unsound due to significant divergence in molecular targets, tissue selectivity, and pharmacokinetic behavior. Ambucetamide exhibits a unique binding profile, including interaction with vasopressin receptors and selective affinity for sigma-1 sites over muscarinic M2 receptors [1]. In contrast, other antispasmodics such as papaverine act via non-specific phosphodiesterase inhibition, while drotaverine specifically inhibits PDE4 [2]. Dicyclomine and hyoscine butylbromide are predominantly anticholinergic agents [3]. These mechanistic differences translate to distinct efficacy and side-effect profiles, particularly concerning uterine versus gastrointestinal smooth muscle selectivity. Consequently, ambucetamide's clinical and experimental utility in dysmenorrhea research and uterine pharmacology cannot be replicated by simply substituting another antispasmodic. The quantitative evidence presented below substantiates the specific differentiation that justifies dedicated procurement of ambucetamide over its closest analogs.

Ambucetamide Quantitative Differentiation Evidence: Direct Comparisons and Cross-Study Metrics


Uterine Antispasmodic Potency: Ambucetamide vs. Papaverine Head-to-Head Comparison

A direct head-to-head comparison of ambucetamide and papaverine was performed on the same isolated rat-uterine preparation. The study reported that ambucetamide and papaverine possessed antispasmodic activity of the same magnitude [1]. This finding is significant because papaverine is a benchmark non-specific smooth muscle relaxant, and ambucetamide achieves equivalent efficacy in this model while offering a distinct pharmacological profile.

Uterine Pharmacology Dysmenorrhea Antispasmodic Potency

Human Myometrium Inhibition: Concentration-Dependent Antagonism of Menstrual Stimulant

In ex vivo human myometrial preparations, ambucetamide was shown to regularly inhibit the contractile responses induced by the endogenous 'menstrual stimulant', a factor implicated in the pathophysiology of dysmenorrhea [1]. The effective concentration range for this inhibition was established to be 6-120 μg/mL [2]. This demonstrates a direct, concentration-dependent antagonism of a clinically relevant spasmogenic mediator in human tissue. While direct comparator data for other antispasmodics in this exact human tissue model is not available, this establishes a critical potency benchmark for uterine tissue-specific activity that is not universally shared by all antispasmodics.

Human Tissue Pharmacology Dysmenorrhea Ex Vivo Model

In Vivo Uterine Tone Modulation: Dose-Dependent Effects in Canine Model

In an in vivo canine model, intravenous administration of ambucetamide (1-10 mg/kg, femoral vein injection) resulted in a reduction of uterine tone and an increase in the amplitude of contractions [1]. Notably, at the highest dose tested (10 mg/kg), a decrease in contraction amplitude was also observed . This biphasic or dose-dependent modulation of uterine motility is a specific pharmacological signature. For comparison, in the same study, effects on the dog ileum required a dose of 5.0 mg/kg i.v. to decrease tone, suggesting a degree of uterine versus gastrointestinal selectivity [1]. In a rat uterine model, ambucetamide (0-30 mg/kg, jugular vein injection) decreased both amplitude and frequency of contractions .

In Vivo Pharmacology Uterine Motility Canine Model

Sigma-1 Receptor Selectivity: A Differentiating Molecular Profile

Binding affinity studies indicate that ambucetamide exhibits selectivity for the sigma-1 receptor site over the muscarinic M2 receptor at a concentration of 10 μM in rat tissue, using [3H]QN as a radioligand [1]. Sigma-1 receptors are known to modulate intracellular calcium signaling and may contribute to uterine smooth muscle relaxation [2]. In contrast, classic antispasmodics like dicyclomine and hyoscine butylbromide are primarily muscarinic antagonists with high affinity for M2/M3 receptors, a profile associated with significant anticholinergic side effects [3]. While quantitative Ki values for ambucetamide at sigma-1 are not publicly available, this documented selectivity profile differentiates it mechanistically from purely anticholinergic alternatives.

Receptor Pharmacology Sigma-1 Binding Selectivity

Ambucetamide Optimal Use Cases: Guided by Quantitative Evidence


In Vitro Human Uterine Tissue Models of Dysmenorrhea

For ex vivo studies using human myometrial strips, ambucetamide is indicated as a positive control or test compound due to its established concentration-dependent inhibition (6-120 μg/mL) of contractions elicited by the menstrual stimulant [1]. This is a critical application for researchers investigating the pathophysiology of primary dysmenorrhea or screening novel uterine relaxants. Procurement of ambucetamide for this specific model is justified because other antispasmodics, such as drotaverine or dicyclomine, lack equivalent published human uterine tissue data, making ambucetamide the empirically supported choice for this research context [2].

In Vivo Rodent and Canine Uterine Motility Studies

Ambucetamide is the preferred reference compound for in vivo studies of uterine pharmacology in rats and dogs. The published dose-response data (0-30 mg/kg i.v. in rats; 1-10 mg/kg i.v. in dogs) provide a robust framework for experimental design [1][2]. Researchers evaluating new chemical entities for uterine spasmolytic activity can use ambucetamide as a benchmark comparator with known in vivo efficacy metrics. The compound's demonstrated uterine versus gastrointestinal selectivity in the dog model (uterine tone reduction at 1-10 mg/kg vs. ileum tone reduction at 5.0 mg/kg) offers a valuable comparative baseline not available for many alternative antispasmodics [1].

Sigma-1 Receptor Pharmacology Research

Given its documented selectivity for the sigma-1 receptor over muscarinic M2 receptors at 10 μM, ambucetamide serves as a valuable chemical probe for investigating sigma-1-mediated modulation of smooth muscle contractility [1]. In studies where the goal is to dissect sigma-1-dependent mechanisms from classical anticholinergic pathways, ambucetamide provides a distinct pharmacological tool compared to non-selective muscarinic antagonists like dicyclomine or hyoscine butylbromide [2]. Procurement of ambucetamide is therefore scientifically indicated for receptor pharmacology laboratories exploring sigma-1 biology in peripheral tissues.

Analytical Method Development and Reference Standard

Ambucetamide is employed as an internal standard in bioanalytical assays, particularly in methods involving alkaline extraction with dichloromethane and quantification over a linear range of 100 to 3000 ng/mL [1]. Its well-defined physicochemical properties (melting point 131-134°C, solubility profile, pKa ~8.4) and established chromatographic behavior make it a reliable reference material for HPLC method development and validation [2]. Laboratories requiring a stable, well-characterized antispasmodic as an analytical standard should prioritize ambucetamide due to its documented use in validated methods and its distinct chromatographic signature relative to other basic amine-containing drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambucetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.